6-(2-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for this compound may involve cyclization reactions, such as thiazepine formation from appropriate precursors.
Reaction Conditions: Specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for study.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution conditions.
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
- The exact mechanism remains to be elucidated. It may interact with specific receptors or enzymes, affecting cellular processes.
- Molecular targets could include neurotransmitter systems, signaling pathways, or oxidative stress-related enzymes .
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused ring system, substituents).
Similar Compounds: Explore related thiazepines, indeno-benzene derivatives, or compounds with similar pharmacophores.
Properties
Molecular Formula |
C23H17NOS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
11-(2-methylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H17NOS/c1-14-8-2-3-9-15(14)23-20-21(16-10-4-5-11-17(16)22(20)25)24-18-12-6-7-13-19(18)26-23/h2-13,23-24H,1H3 |
InChI Key |
JJTJCCOLGUMBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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